Product packaging for Iopamidol(Cat. No.:CAS No. 60208-45-9)

Iopamidol

Cat. No.: B3060642
CAS No.: 60208-45-9
M. Wt: 777.1 g/mol
InChI Key: XQZXYNRDCRIARQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Genesis and Development of Iopamidol (B1672082) within Bracco Research

The genesis of this compound traces back to Bracco's deep-seated commitment to scientific innovation, particularly in the field of diagnostic imaging. The development process was a decade-long endeavor, spearheaded by Bracco's research laboratories and significantly influenced by the scientific contributions of Professor Ernst Felder. Fulvio Bracco, the visionary leader of the company, focused intensely on iodine chemistry in the 1950s, a strategic direction that laid the foundation for this groundbreaking molecule ontosight.aipom.go.idacs.orghres.ca. Launched in 1981, this compound was Bracco's first molecule developed entirely from its in-house research, quickly establishing itself as a revolutionary pharmaceutical that transformed diagnostic capabilities acs.orgnih.gov. Its success was immediate, leading to rapid scaling of production and cementing its status as a "crown jewel" of Bracco's research and development history ontosight.aibracco.com.

Academic Significance of this compound as a Non-Ionic Iodinated Contrast Agent

This compound's academic significance is profoundly rooted in its classification as a non-ionic, low-osmolar, water-soluble iodinated contrast agent drugs.comarchiviostoricobracco.combracco.comchemicalbook.comsolubilityofthings.combracco.comavensonline.orguscjournal.comsnmjournals.org. Unlike earlier ionic contrast agents, which dissociated into ions in solution and thus had higher osmolality, this compound's non-ionic structure significantly reduced the likelihood of adverse physiological reactions drugs.comchemicalbook.comuscjournal.comsnmjournals.orghowradiologyworks.com. This characteristic was a pivotal advancement in medical radiology, offering improved patient tolerability and marking a substantial improvement in safety profiles compared to older, high-osmolar ionic media ontosight.aiuscjournal.comajronline.org.

The efficacy of this compound as a contrast agent stems from its molecular structure, featuring a triiodinated benzene (B151609) ring. The iodine atoms, with their high atomic number (Z=53), effectively absorb X-rays, thereby increasing the contrast between different tissues and blood vessels on radiographic images drugs.combracco.com. This inherent property, combined with its high water solubility and chemical stability derived from hydrophilic functional groups, makes it an indispensable tool for diagnostic procedures such as CT scans and angiography bracco.comarchiviostoricobracco.com. Its introduction represented a major step in the evolution of contrast media, moving towards agents that were not only effective but also better tolerated by patients, leading it to be recognized as an academic benchmark and the "gold standard" in the field ontosight.aiarchiviostoricobracco.com.

Evolution of Research Paradigms and Methodologies Applied to this compound

The development and subsequent research surrounding this compound reflect a broader evolution in contrast media research. Early research efforts were focused on enhancing X-ray absorption and improving water solubility, often with ionic compounds that, while effective, carried significant osmolality-related side effects uscjournal.comajronline.org. The paradigm shift initiated by agents like this compound spurred further research into developing contrast media with even lower osmolality, reduced chemotoxicity, and improved safety profiles drugs.comuscjournal.comajronline.org.

Research methodologies have expanded to include preclinical evaluations of novel formulations for specific applications, such as gastrointestinal examinations, assessing image quality and safety parameters e-lactancia.org. Furthermore, ongoing research investigates the environmental fate and abatement of contrast agents, reflecting a growing awareness of their broader impact archiviostoricobracco.com. Methodologies also encompass comparative studies evaluating the safety and diagnostic efficacy of various contrast agents and concentrations, contributing to an evidence-based approach in clinical practice avensonline.orgnih.gov. The exploration of this compound's potential in advanced imaging techniques, such as chemical exchange saturation transfer (CEST) contrast for MRI, also highlights the dynamic nature of research in this area fffenterprises.com.

Physicochemical Properties of this compound

This compound is available in various concentrations, each with specific physicochemical properties that influence its performance in diagnostic imaging. These properties, including osmolality and viscosity, are critical factors studied in research to optimize its application and understand its behavior within the body.

ParameterThis compound (41%)This compound (51%)This compound (61%)This compound (76%)
Concentration (mgI/mL)200250300370
Osmolality at 37 °C (mOsm/kg)413524616796
Viscosity at 37 °C (cP)2.03.04.79.4
Specific Gravity at 37 °C1.2271.2811.3391.405

*Data compiled from multiple sources including hres.canih.govdrugs.combracco.come-lactancia.orgnih.gov.

Mentioned Compounds:

this compound (Bracco 15000)

Iodine

Iohexol

Iopromide

Iodixanol (B1672021)

Metrizamide

Gastrografin

Iothalamate sodium/meglumine

Diatrizoate sodium/meglumine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22I3N3O8 B3060642 Iopamidol CAS No. 60208-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023158
Record name Iopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder

CAS No.

60166-93-0, 66108-95-0
Record name Iopamidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60166-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopamidol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopamidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name iohexol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPAMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes at about 300 °C without melting
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanistic Investigations of Iopamidol S Contrast Generation

Fundamental Principles of Iodinated Contrast Enhancement in X-Ray Modalities

The principle of contrast enhancement in X-ray modalities, including computed tomography (CT) and angiography, relies on the differential absorption of X-rays by tissues. Iodinated contrast agents, such as Iopamidol (B1672082), are designed to significantly increase this absorption. This enhanced absorption is primarily attributed to the presence of iodine atoms within the molecule, which possess a high atomic number (Z=53) patsnap.com.

Table 1: this compound X-ray Attenuation Enhancement

Iodine Concentration (mg I/mL)Approximate Attenuation Increase (HU)
125

Advanced Spectroscopic and Imaging Research on this compound's Chemical Exchange Saturation Transfer (CEST) Properties

Beyond its established role in X-ray imaging, this compound has emerged as a valuable agent in advanced magnetic resonance imaging (MRI) techniques, particularly Chemical Exchange Saturation Transfer (CEST) MRI acs.orgresearchgate.netamegroups.orgnih.govresearchgate.netnih.govmdpi.comrsc.orgrsc.orgismrm.orgmdpi.com. CEST MRI is a spectroscopic technique that leverages the exchange of protons between mobile molecules and bulk water. This exchange can transfer saturation from an irradiated pool of protons to the water pool, thereby altering the water signal and generating contrast. This compound's molecular structure contains specific exchangeable protons that make it suitable for CEST applications, especially for mapping biological parameters like pH.

Elucidation of CEST Contrast Mechanisms for Biological Parameter Mapping (e.g., pH)

This compound's utility in CEST MRI for pH mapping is rooted in the presence of several pools of exchangeable protons within its molecular structure, notably amide protons researchgate.netnih.govrsc.org. Specifically, this compound possesses amide protons that resonate at approximately 4.2 ppm and 5.5 ppm relative to the bulk water signal researchgate.netnih.govmdpi.comrsc.org. These protons undergo chemical exchange with water protons, and the rate of this exchange is highly dependent on the local pH acs.orgresearchgate.netnih.govnih.govrsc.orgnih.gov.

The mechanism involves selectively saturating these exchangeable protons with a radiofrequency pulse at their specific resonance frequency. This saturation is then transferred to the bulk water molecules through chemical exchange. The resulting change in the water signal is detected by the MRI scanner. The pH-dependent nature of the exchange rate means that the magnitude of the CEST effect varies with pH. To overcome the challenge of contrast agent concentration influencing the CEST signal, a ratiometric approach has been developed researchgate.netnih.govnih.govnih.gov. This method involves measuring the CEST effect at two different frequencies (e.g., 4.2 ppm and 5.5 ppm) and calculating the ratio of these effects. This ratio provides a measure of pH that is independent of the concentration of the contrast agent, endogenous T1 relaxation times, and incomplete saturation researchgate.netnih.govnih.gov. Research indicates that the CEST effect at 4.2 ppm peaks around pH 7.5, while the effect at 5.5 ppm peaks around pH 7, with the ratiometric analysis being sensitive to pH in the range of approximately 6.0 to 7.5 researchgate.netnih.gov. The chemical exchange rates for the amide and 2-hydroxypropanamido protons in this compound are primarily base-catalyzed, with distinct pH-dependent rates nih.gov.

Table 2: this compound CEST Properties for pH Mapping

Proton TypeResonance Frequency (ppm)pH DependencePrimary Application for pH Mapping
Amide protons~4.2YespH quantification
Amide protons~5.5YespH quantification
Hydroxyl protons~1.5Generally No*Limited for pH mapping

*Note: Hydroxyl protons at ~1.5 ppm are generally considered pH-independent within the physiological pH range.

In Vivo Preclinical Research on this compound-Mediated CEST Applications

The pH-sensitive properties of this compound have been extensively explored in preclinical research for in vivo pH mapping. Studies have demonstrated the successful application of this compound-based CEST MRI for mapping renal pH in animal models, providing insights into kidney function and disease states such as acute kidney injury (AKI) and ischemia-reperfusion injury acs.orgresearchgate.netresearchgate.net.

Furthermore, this compound has been utilized to investigate the acidic microenvironment of tumors, a characteristic often associated with tumor aggressiveness and treatment resistance researchgate.netmdpi.com. Preclinical studies have employed this compound-CEST MRI to generate high-resolution extracellular tumor pH maps, aiding in the assessment of tumor acidosis and the evaluation of responses to various therapeutic interventions researchgate.netmdpi.com. The technique has shown promise in monitoring treatment effects, for example, in prostate cancer models treated with proton pump inhibitors mdpi.com. The successful translation of this approach to human studies further underscores its potential clinical utility nih.gov.

Molecular Interactions and Pharmacokinetic Research Relevant to Contrast Function

This compound is characterized by its non-ionic, water-soluble nature, which contributes to its favorable tolerability and reduced incidence of adverse reactions compared to older ionic contrast agents patsnap.compatsnap.com. As a triiodinated benzamide (B126) derivative, its molecular structure is optimized for high radiopacity while maintaining good biocompatibility patsnap.com.

Pharmacokinetically, following intravenous administration, this compound rapidly disperses into the bloodstream and distributes throughout the body's extracellular fluid patsnap.comfda.gov. It exhibits minimal binding to plasma proteins, facilitating its circulation and clearance patsnap.com. The primary route of elimination for this compound is through the renal system, with the majority of the agent being excreted unchanged by the kidneys within approximately 24 hours of administration patsnap.com. This rapid clearance minimizes the potential for prolonged systemic exposure and accumulation. Its low osmolality, a key feature of non-ionic contrast media, further contributes to its improved tolerability by reducing osmotic stress on tissues compared to ionic agents patsnap.com. These pharmacokinetic and physicochemical properties are critical for its effective function as a contrast agent, ensuring adequate concentration in target tissues for imaging while minimizing patient discomfort and risk.

Preclinical Research and Translational Development of Iopamidol

Early Preclinical Characterization Studies and Foundational Research

Iopamidol (B1672082), a non-ionic, low-osmolar iodinated contrast agent, was developed to improve upon the safety and tolerability of earlier high-osmolar contrast media. Foundational preclinical research focused on its fundamental physicochemical properties and pharmacokinetic profile in various animal models. These early studies were crucial in establishing the compound's suitability for diagnostic imaging.

Initial characterization demonstrated that this compound possesses high water solubility, a key factor for its formulation as an injectable contrast agent. stagebio.com Preclinical pharmacokinetic studies in dogs revealed rapid elimination from the central nervous system, with over 90% cleared within 24 hours. nih.gov In rabbits, the mechanism of renal excretion was found to be dependent on blood concentration levels; tubular mechanisms were involved at lower levels, while glomerular filtration was predominant at higher concentrations. nih.gov These foundational findings highlighted this compound's efficient clearance from the body, a desirable characteristic for a diagnostic agent.

Comparative studies with other contrast media were also a cornerstone of early research. For instance, the effect of this compound on peripheral vascular resistance was found to be significantly lower than that of metrizamide, another non-ionic contrast agent. nih.gov This suggested a potentially better cardiovascular safety profile. The table below summarizes key findings from these early preclinical characterization studies.

Parameter Animal Model Key Finding Reference
CNS Elimination Dog>90% elimination in 24 hours nih.gov
Renal Excretion RabbitTubular mechanisms at low blood levels, glomerular filtration at high levels nih.gov
Peripheral Vascular Resistance RabbitSignificantly lower than metrizamide nih.gov

Efficacy Evaluations of this compound in In Vitro and In Vivo Animal Models for Diagnostic Enhancement

The efficacy of this compound as a contrast agent for diagnostic enhancement has been evaluated in various preclinical in vitro and in vivo models. These studies aimed to demonstrate its ability to opacify blood vessels and tissues, thereby improving the quality of diagnostic images.

In vivo studies in animal models have consistently shown that this compound provides excellent contrast enhancement for angiography, urography, and computed tomography (CT). abbvie.com For example, in a study involving pigs with induced thoracic duct damage, this compound was investigated for its potential to seal chylous leakage. While not statistically significant in this particular study, it was observed that the damaged thoracic duct was clogged with an amorphous proteinaceous material after this compound administration, suggesting a potential therapeutic application beyond diagnostics. fda.gov

Further in vivo research in mouse models of pancreatic cancer has demonstrated the effectiveness of intraperitoneal delivery of this compound for assessing tumor pH using Chemical Exchange Saturation Transfer MRI (CEST-MRI). The study showed that this compound was effectively delivered to orthotopic pancreatic tumors, with clearance observed within 48 hours, which is important for designing longitudinal studies. oncodesign-services.com

The following table presents a summary of key efficacy evaluations of this compound in preclinical models.

Application Animal Model Key Finding Reference
Treatment of Chylous Leakage PigDamaged thoracic duct clogged with amorphous proteinaceous material fda.gov
Tumor pH Assessment (CEST-MRI) Mouse (Pancreatic Cancer)Effective delivery to tumors with clearance within 48 hours oncodesign-services.com
General Diagnostic Imaging VariousExcellent contrast enhancement for angiography, urography, and CT abbvie.com

Comprehensive Toxicological Research and Safety Profiling in Preclinical Models

A significant body of preclinical research has been dedicated to establishing the toxicological profile and safety of this compound. These studies have been essential in understanding its potential adverse effects and comparing its safety to other contrast agents.

In comparative studies, this compound has generally demonstrated a favorable safety profile. For instance, when compared to ioversol (B29796) in a series of in vitro and animal experiments, this compound was found to be superior in most of the tests, which included partition coefficient, lysozyme (B549824) inhibition, coagulation time, erythrocyte morphology, acute toxicity, neural toxicity, and general behavior/locomotor activity. news-medical.net

Contrast-induced nephrotoxicity (CIN) is a known potential complication of iodinated contrast media. Preclinical research has extensively investigated the nephrotoxic potential of this compound. Studies in animals have confirmed renal toxicity, though the precise mechanisms have been a subject of ongoing investigation. drugs.com

Recent research using human embryonic kidney cells (HEK293T), zebrafish larvae, and isolated proximal tubules of killifish has provided evidence that this compound-induced nephrotoxicity is associated with mitochondrial impairment. drugs.comdrugbank.com In vitro assays indicated that this compound treatment leads to ATP depletion, a reduction in mitochondrial membrane potential, and an increase in mitochondrial superoxide (B77818) and reactive oxygen species accumulation. drugs.comdrugbank.com Confocal microscopy confirmed changes in mitochondrial morphology, such as fission. drugs.comdrugbank.com These findings were corroborated in ex vivo and in vivo teleost models, suggesting that mitochondrial damage in proximal renal epithelial cells is a key mechanism of this compound's nephrotoxicity. drugs.comdrugbank.com

In a comparative study with the conventional contrast agent diatrizoate in high-risk patients undergoing cardiac angiography (though a clinical study, its findings are relevant to preclinical safety understanding), this compound was found to be less nephrotoxic. nih.gov The increase in serum creatinine (B1669602) was less pronounced with this compound compared to diatrizoate. nih.gov

The table below summarizes key findings from preclinical nephrotoxicity research on this compound.

Model Key Finding Reference
Human Embryonic Kidney Cells (HEK293T) Induces ATP depletion, reduces mitochondrial membrane potential, elevates mitochondrial superoxide and reactive oxygen species drugs.comdrugbank.com
Zebrafish Larvae & Killifish Proximal Tubules Confirmed mitochondrial damage in proximal renal epithelial cells drugs.comdrugbank.com
Comparative Study vs. Diatrizoate (Clinical) Less nephrotoxic in high-risk patients nih.gov

Preclinical cardiac safety assessments are critical for any intravenously administered drug. For this compound, these assessments have focused on its hemodynamic effects and potential for cardiotoxicity.

In preclinical studies with rabbits, the injection of this compound into the right atrium produced hemodynamic effects that were similar to, but less severe than, those of other contrast media. nih.gov This suggests a relatively favorable cardiac safety profile in comparison to older agents. While specific preclinical studies detailing a full range of modern cardiac safety assays on this compound were not prevalent in the searched literature, the general approach to preclinical cardiac safety involves a battery of in vitro and in vivo tests. mdpi.com These typically include assessments of effects on cardiac ion channels (like the hERG channel), action potential duration, and in vivo electrocardiogram (ECG) and hemodynamic monitoring in animal models such as dogs. mdpi.com

Fatal cardiovascular reactions have been reported in clinical use, often within the first 10 minutes after injection, with cardiac arrest being the primary feature, particularly in patients with underlying cardiovascular disease. This underscores the importance of continued vigilance and the translation of preclinical findings to clinical practice.

Preclinical investigation of the immunological response to a drug is crucial for identifying potential immunogenicity and hypersensitivity reactions. While detailed preclinical studies specifically investigating the immunological mechanisms of this compound in animal models were not extensively available in the public domain from the conducted searches, the potential for hypersensitivity reactions is a known aspect of iodinated contrast agents.

In clinical settings, hypersensitivity reactions to this compound can occur. The risk of such reactions is noted to be increased when combined with certain other medications, such as aldesleukin. The evaluation of immunogenicity in preclinical studies typically involves assessing the potential for the drug to induce an immune response, specifically the formation of anti-drug antibodies (ADAs). drugbank.com These assessments are critical for understanding the safety and efficacy of biotherapeutics, and similar principles apply to other drugs with the potential to elicit an immune response.

Formulation Science Research for Enhanced Research Utility (excluding basic preparation instructions)

Formulation science plays a critical role in optimizing the properties of a drug product for its intended use. For this compound, research in this area has focused on improving stability and exploring new formulations for specific applications.

One area of investigation has been the development of stable injectable formulations. A study aimed at creating a stable this compound product utilized EDTA and tromethamine. The formulation, with a pH adjusted to 7.5 and sterilized by autoclave, was found to be stable for at least 6 months when stored at 40°C and 70% relative humidity, as evaluated by HPLC. This research demonstrates a method to improve the stability and shelf-life of this compound injections.

Another study focused on developing a stable, non-crystallizable this compound injection to address issues of crystal formation in some marketed preparations. This research involved the use of various adjuvants and co-solvents to enhance solubility and prevent crystallization, ensuring dose uniformity and safety.

Furthermore, an oral solution of this compound has been developed and evaluated in preclinical studies for gastrointestinal examinations. This formulation was found to be safer and diagnostically superior to a conventional hypertonic water-soluble contrast medium in animal models.

The conformational versatility of this compound has also been a subject of research, with studies identifying different crystalline forms (anhydrous, monohydrate, and pentahydrate) that exhibit different molecular conformations. Understanding these polymorphic forms is crucial for controlling the physicochemical properties and bioavailability of the drug.

The following table summarizes key findings in the formulation science of this compound.

Research Focus Key Finding Reference
Injectable Formulation Stability Use of EDTA and tromethamine improves stability
Non-Crystallizable Injection Use of adjuvants and co-solvents to prevent crystal formation
Oral Formulation Safer and diagnostically superior for gastrointestinal examinations in animal models
Polymorphism Identification of anhydrous, monohydrate, and pentahydrate crystalline forms with different conformations

Clinical Research Trajectory and Methodological Advancements with Iopamidol

Historical Overview of Pivotal Clinical Trials and Research Phases

The development of non-ionic contrast media like Iopamidol (B1672082) was driven by the need to reduce the high osmolality and associated adverse effects of earlier ionic agents. highwire.orgpatsnap.com Early clinical trials in the 1980s were pivotal in establishing the foundational profile of this compound. These studies were often designed as randomized, double-blind comparisons against the then-standard ionic contrast media.

A key area of initial investigation was cerebral angiography. Early research compared this compound with ionic agents like methylglucamine iothalamate, demonstrating significantly improved patient tolerance with this compound. highwire.org Another critical application evaluated from the early stages was excretory urography. A double-blind clinical study comparing this compound with diatrizoate found that this compound resulted in better image opacification and was better tolerated by patients. nih.gov

These initial phases of research confirmed the theoretical benefits of this compound's non-ionic, low-osmolality properties, paving the way for its broader application in various imaging procedures, including computed tomography (CT) and angiography. patsnap.com The successful outcomes of these foundational trials led to regulatory approvals and its establishment as a key diagnostic tool. patsnap.com Over time, research has continued to evolve, with numerous studies investigating its use in specific and advanced applications like coronary CT angiography and contrast-enhanced mammography. cancer.govclinicaltrials.eu

Methodological Approaches in Clinical Evaluation of this compound's Performance

The clinical evaluation of this compound has employed rigorous methodological approaches to ensure robust and reliable findings. A cornerstone of this evaluation has been the randomized, double-blind, comparative clinical trial. highwire.orgnih.govnih.gov This design minimizes bias by ensuring that neither the patient nor the investigator knows which contrast agent is being administered.

Key Methodological Components:

Patient Selection and Evaluation: Clinical trials have typically included specific patient populations, such as those referred for cerebral angiography or contrast-enhanced CT (CECT). highwire.orgnih.gov Pre- and post-procedure evaluations are standard, involving physical and neurological examinations, monitoring of vital signs, and comprehensive laboratory data analysis (including blood counts, blood chemistry, and urinalysis) to assess any physiological changes. highwire.org

Standardized Imaging Protocols: To ensure comparability, studies utilize standardized imaging techniques. For instance, in CECT trials, specific parameters for scanning (e.g., dynamic CT scanning) are predefined to optimize and consistently evaluate contrast enhancement. fda.gov

Efficacy and Performance Endpoints: The performance of this compound is measured against several key endpoints. Image quality is a primary measure, often evaluated by radiologists who score the opacification and visualization of anatomical structures. highwire.orgnih.gov Patient tolerance is another critical endpoint, assessed through systematic recording of subjective patient-reported sensations like pain and warmth. highwire.org

Pharmacokinetic Analysis: The pharmacokinetic profile of this compound has been well-characterized. Studies show it follows an open two-compartment model with a plasma half-life of about two hours. fda.gove-lactancia.org It is excreted largely unchanged by the kidneys, with minimal protein binding. fda.gove-lactancia.orgrwandafda.gov.rw These pharmacokinetic properties are a fundamental aspect of its clinical evaluation.

These methodological approaches have been consistently applied across numerous studies, from early trials against ionic agents to more recent comparisons with other non-ionic contrast media, providing a comprehensive understanding of this compound's performance characteristics.

Comparative Clinical Research Studies with Alternative Contrast Media

A significant portion of this compound research involves direct, head-to-head comparisons with other contrast media. These studies are crucial for defining its relative efficacy and place in clinical practice. This compound, a low-osmolar contrast medium (LOCM), has been compared against other LOCM and iso-osmolar contrast media (IOCM).

This compound has also been compared with other non-ionic LOCM like Iohexol and Iopromide. In a double-blind, randomized trial for CECT, Iopromide's efficacy and safety profile was found to be comparable to that of this compound. nih.gov The study noted excellent/good visualization in 98.4% of studies for both groups and equivalent numbers of patients reporting adverse events. nih.gov

The following tables summarize findings from key comparative studies:

CARE Study: this compound vs. Iodixanol (B1672021) uscjournal.com
EndpointThis compoundIodixanolP-value
Contrast-Induced Nephropathy (CIN)4.4%6.7%0.39
CIN in Diabetic Patients5.1%13.0%0.11
VICC Trial: this compound vs. Iodixanol uscjournal.com
Endpoint (30 days)This compoundIodixanolP-value
Overall MACE Rate14.1%12.2%0.32
Myocardial Infarction9.4%5.3%0.005
Repeat Catheterization1.0%2.5%0.05
CECT Comparison: Iopromide vs. Comparators (this compound/Iohexol) nih.gov
EndpointIopromideComparators (this compound/Iohexol)P-value
Patients with Adverse Events13.8%12.6%> 0.10
Mild to Moderate Warmth8.5%9.5%> 0.10

Long-Term Observational Research and Post-Market Surveillance Methodologies

Post-market surveillance and long-term observational studies are essential for monitoring the performance and safety of any widely used medical product in a real-world setting. For this compound, this has involved pharmacovigilance programs and dedicated long-term research.

A study analyzing 14 years of post-marketing surveillance data from the Campania region in Italy identified this compound as one of the most frequently reported contrast media in spontaneous reports of adverse drug reactions. nih.gov This type of surveillance is crucial for identifying rare events and trends that may not be apparent in the controlled environment of clinical trials. nih.gov The data showed that a total of 111 spontaneous reports for all contrast media were sent to the regional pharmacovigilance center over the 14-year period. nih.gov

Long-term follow-up of clinical trial cohorts provides another avenue for observational research. An independent evaluation of one-year follow-up data from the CARE study investigated long-term adverse events in patients who had received either this compound or Iodixanol. uscjournal.compsu.edu This analysis supported a link between the development of CIN and a higher rate of long-term adverse events. psu.edu It also found that randomization to this compound was associated with a decrease in both CIN and long-term adverse events, suggesting a potential long-term benefit. psu.edu

Additionally, long-term observational studies have been conducted in animal models. One such study examined the effects of this compound in Cloudy Catsharks for up to 260 days. nih.gov This research provided novel information on the long-term contrast enhancement and distribution of this compound in various organs, noting no mortality or morbidity in the subjects over the extended period. nih.gov Such studies contribute to a deeper understanding of the compound's long-term biological behavior.

Advanced Research Applications and Innovative Methodologies Involving Iopamidol

Research into Iopamidol's Integration with Emerging Imaging Modalities and Techniques

A significant area of innovative research involves the repurposing of This compound (B1672082) for use in imaging modalities beyond conventional X-ray and computed tomography (CT). One of the most promising applications is in Magnetic Resonance Imaging (MRI) as a Chemical Exchange Saturation Transfer (CEST) agent. mriquestions.comnih.gov The chemical structure of this compound contains amide and hydroxyl protons that can exchange with water protons. mriquestions.com This property allows it to be used in CEST MRI to generate contrast based on the exchange rate of these protons, which is sensitive to the local microenvironment, particularly pH. ismrm.orgismrm.org

Research has demonstrated that this compound can be used for ratiometric CEST MRI to produce concentration-independent pH maps. ismrm.orgnih.gov This technique leverages the different pH dependencies of the exchange rates of this compound's two distinct amide proton groups. nih.gov Studies have successfully applied this to map renal pH in preclinical models, showing its potential to diagnose and monitor kidney dysfunction by detecting changes in acid-base homeostasis. nih.govunito.it The ability to use a single, well-tolerated agent for both CT and pH-sensitive MRI could open new avenues for combined or correlative imaging studies. mriquestions.com

Key Research Findings on this compound in CEST MRI

Research Area Finding Significance
Dual Modality Potential This compound's amide protons induce a detectable T2-shortening effect and a more pronounced CEST effect in MRI at high field strengths (e.g., 7.05 T). mriquestions.com Enables potential for novel diagnostic applications combining CT and MRI studies with a single contrast agent. mriquestions.com
pH Sensing The exchange rates of this compound's amide protons are base-catalyzed and sensitive to pH levels in the physiological range of 6.0 to 7.5. ismrm.orgismrm.org Allows for quantitative mapping of pH in tissues, which is a critical parameter in various pathologies like cancer and ischemia. ismrm.org
Ratiometric Imaging By taking the ratio of CEST effects from two different exchangeable proton groups on the this compound molecule, a concentration-independent measure of pH can be obtained. ismrm.orgnih.gov Overcomes a major limitation of conventional CEST imaging, where contrast is dependent on both pH and agent concentration, thereby improving the accuracy of in vivo pH mapping. ismrm.org

| Renal pH Mapping | In vivo studies in rat models have demonstrated the feasibility of using this compound-based ratiometric CEST MRI to quantify pH in different regions of the kidney (cortex, medulla, and calyx). nih.govunito.it | Offers a promising method for assessing renal physiology and pathophysiology, potentially enabling early detection of kidney injury. unito.it |

Exploration of this compound in Quantitative Imaging Biomarker Development

Quantitative imaging biomarkers (QIBs) are objective characteristics derived from medical images that can be used to assess physiological or pathological processes. This compound plays a central role in the development of QIBs, particularly through its application in dual-energy CT (DECT). DECT allows for material decomposition, enabling the precise quantification of iodine concentration within tissues. This iodine map serves as a surrogate marker for tissue perfusion and vascularity.

Research has focused on optimizing the accuracy of iodine quantification. Studies have shown that while DECT systems can detect iodine at low concentrations, the quantitative accuracy can be influenced by the scanner and reconstruction algorithms used. nih.govnih.gov The development of these quantitative techniques is crucial for applications such as assessing tumor response to therapy, characterizing tissue viability, and evaluating organ perfusion.

Furthermore, the pharmacokinetic properties of this compound make it suitable for the measurement of the glomerular filtration rate (mGFR), a critical biomarker of kidney function. nih.gov By measuring the plasma clearance of this compound following intravenous injection, a highly accurate assessment of GFR can be obtained. nih.gov Recent pharmacokinetic studies have focused on developing and validating limited sampling strategies to make mGFR assessment more practical for clinical use, demonstrating that this compound can be a viable alternative to other established agents like iohexol. nih.govamegroups.org

Novel Experimental Applications of this compound in Academic Research Settings

The well-characterized properties of this compound have led to its use in a variety of novel experimental applications in academic research, often in non-human models to study physiology and pathology. These studies leverage this compound's ability to provide high-contrast visualization of anatomical structures and its dynamic behavior in vivo.

One such study investigated the long-term contrast enhancement effects of this compound in Cloudy Catsharks (Scyliorhinus torazame) for up to 260 days. nih.gov This research provided new insights into the pharmacokinetics of contrast agents in elasmobranchs, demonstrating prolonged retention in certain organs and transfer to eggs, which is valuable for aquatic animal medicine and research. nih.gov In another unique application, a pilot study in a porcine model explored the efficacy of this compound for sealing injured thoracic ducts, suggesting a potential novel therapeutic use for treating chylous leakage. mdpi.com

Other preclinical studies have utilized this compound formulations for specific research purposes, such as developing oral solutions for detailed radiological examination of the gastrointestinal tract in animal models. nih.gov These experimental applications underscore the versatility of this compound as a research tool beyond its standard clinical indications.

Examples of Novel Experimental Research with this compound

Research Model Application Key Finding Reference
Cloudy Catshark Long-term contrast-enhanced CT This compound showed prolonged retention, with CT values peaking at different times in various organs (e.g., 30 min in kidneys, 200 days in liver). nih.gov nih.gov
Pig Therapeutic agent for chylous leakage This compound was shown to clog a damaged thoracic duct with an amorphous proteinaceous material, suggesting potential as a therapeutic sealing agent. mdpi.com mdpi.com
Koi Carp Pharmacokinetic studies The pharmacokinetic parameters of this compound in fish were found to be markedly different from mammals, with a significantly prolonged half-life. ucdavis.edu ucdavis.edu

| Rat, Dog, Rabbit | Preclinical GI tract imaging | A specialized oral formulation of this compound provided diagnostically superior images of the gastrointestinal tract compared to conventional ionic agents. nih.gov | nih.gov |

Computational Modeling, Simulation, and Artificial Intelligence Integration in this compound Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are computational techniques used to understand and predict the relationship between a drug's concentration over time and its effect. frontiersin.org For this compound, PK models are crucial for refining its use in applications like mGFR assessment. Research has employed population pharmacokinetic modeling to characterize the clearance of this compound in healthy volunteers with varying degrees of kidney function. nih.gov

These models, often bicompartmental, describe the distribution and elimination phases of the agent. nih.gov For instance, a study in infants and children estimated key PK parameters, finding that the elimination half-life was approximately 1.92 hours, which was not significantly different from adults. nih.gov By accurately modeling this compound's PK profile, researchers can optimize imaging protocols and develop simplified methods for quantitative measurements, such as reducing the number of blood samples needed for an accurate mGFR calculation. nih.gov

Pharmacokinetic Parameters of this compound from a Pediatric Study

Parameter Description Mean Value
t1/2 alpha (h) Distribution half-life 0.33
t1/2 beta (h) Elimination half-life 1.92
Vc (l/kg) Volume of central compartment 0.40
V beta (l/kg) Volume of distribution at steady state 0.20
Cl (l/kg) Clearance 0.16

Data from a study in infants and children. nih.gov

Safety and Tolerability Research in Iopamidol Application Contexts

Research into the Molecular and Cellular Mechanisms Underlying Adverse Reactions (e.g., Complement Activation-Related Pseudoallergy)

Research into the molecular and cellular mechanisms of adverse reactions associated with Iopamidol (B1672082) (Bracco 15000) has identified several key pathways. One significant area of investigation is Complement Activation-Related Pseudoallergy (CARPA) . Iodinated contrast media (ICM), including this compound, can activate the complement system, a crucial part of the innate immune system. This activation generates anaphylatoxins, such as C3a and C5a, which can directly trigger mast cells and basophils, leading to the release of inflammatory mediators and causing anaphylactoid (pseudoallergic) reactions seroscience.comresearchgate.netnih.gov. These reactions are distinct from IgE-mediated allergies and are characterized by symptoms similar to allergic responses, including cutaneous, cardiovascular, and respiratory manifestations seroscience.comresearchgate.netnih.govchula.ac.th.

Specifically, studies have indicated that this compound can activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor plays a role in IgE-independent hypersensitivity reactions. Research has shown that this compound can increase intracellular calcium levels and promote the release of substances like β-hexosaminidase, histamine, and TNFα from mast cells, processes that are diminished in cells with reduced MRGPRX2 expression researchgate.net.

Beyond hypersensitivity, this compound's potential for nephrotoxicity has also been investigated at the cellular level. Studies using human embryonic kidney cells (HEK293T) and teleost models have demonstrated that this compound can induce mitochondrial damage in renal tubular cells. This damage manifests as ATP depletion, reduced mitochondrial membrane potential, and increased accumulation of mitochondrial superoxide (B77818) and reactive oxygen species nih.gov. These cellular insults contribute to contrast-induced nephropathy (CIN) in susceptible individuals, particularly those with pre-existing kidney conditions nih.govpatsnap.com.

Development and Evaluation of Strategies for Adverse Event Mitigation in Research Protocols

Premedication with antihistamines or corticosteroids is another strategy considered for patients deemed at higher risk for allergic reactions. While this approach may reduce the incidence and severity of some reactions, it is important to note that it does not reliably prevent serious, life-threatening hypersensitivity events fda.govgithub.iomedscape.com.

Predictive Modeling for Individual Patient Tolerability and Risk Stratification

Predicting individual patient tolerability and stratifying risk for this compound administration is an active area of research. Identified risk factors for adverse reactions include a history of prior contrast media reactions, known iodine sensitivity, allergies (e.g., asthma, hay fever), and certain medical conditions such as diabetes mellitus, multiple myeloma, or severe renal impairment fda.govmims.com. Age also plays a role, with some studies suggesting varying risks across different age groups researchgate.netamegroups.org.

Predictive modeling aims to integrate these and other clinical parameters to forecast the likelihood of an adverse event for a specific patient. While specific predictive models tailored exclusively to this compound are still evolving, research in contrast media reactions broadly seeks to develop tools for risk assessment. For instance, studies have explored machine learning approaches to predict contrast enhancement in imaging, which could indirectly inform contrast administration strategies to optimize safety and efficacy nih.gov. The development of such models is crucial for personalized medicine approaches in diagnostic imaging.

Risk stratification is a direct outcome of identifying these predictive factors. By categorizing patients into low, moderate, or high-risk groups based on their clinical profiles, healthcare providers can tailor pre-procedure protocols and monitoring strategies to enhance patient safety nih.gov.

Research on Patient-Reported Outcomes and Quality of Life in Diagnostic Imaging Research

Research into patient-reported outcomes and quality of life provides valuable insights into the patient experience with this compound. Studies comparing this compound with other contrast agents, such as iodixanol (B1672021), have focused on patient-reported discomfort, including sensations of heat, cold, or pain during injection researchgate.netdicardiology.comnih.gov.

Some comparative studies suggest that iso-osmolar contrast media like iodixanol may be associated with less patient discomfort, particularly reduced sensations of heat and pain, compared to low-osmolar agents like this compound researchgate.netdicardiology.com. However, other analyses indicate that while iso-osmolar agents might offer slight advantages in reducing discomfort, the clinical significance may be limited, and differences can be subtle nih.gov.

Future Directions and Sustainable Research Initiatives for Contrast Media Development Including Iopamidol

Identification of Emerging Research Frontiers in Iodinated Contrast Agent Development

Research in iodinated contrast agents (ICAs) is focused on several key areas. There is an ongoing effort to develop agents with improved safety profiles, such as those with reduced nephrotoxicity and lower osmolarity sciopen.com. The development of novel formulations and delivery systems aims to enhance targeting and efficacy. Furthermore, advancements in understanding the interaction of contrast agents with biological tissues are leading to the creation of "smart" contrast agents that can respond to specific physiological conditions or molecular changes tugraz.at. Bibliometric analyses indicate that research hotspots include "image quality," "risk," and "radiation dosage," suggesting a continued focus on optimizing performance and safety nih.govnih.gov. The development of agents for multimodal imaging, combining capabilities across different modalities like CT, MRI, and ultrasound, is also a significant emerging frontier patsnap.com.

Environmental Impact Research of Contrast Media and Development of Sustainable Mitigation Strategies (e.g., Water Project)

The environmental impact of contrast media, particularly iodinated contrast media (ICM), is a growing concern. ICM are frequently detected in sewage, surface, and drinking water due to incomplete removal by standard purification techniques nih.govhealthcare-in-europe.comresearchgate.netmdpi.com. This contamination poses challenges for water treatment and raises concerns about the potential negative environmental effects of their breakdown products nih.govmdpi.com.

Mitigation strategies are being actively researched and proposed:

Reducing Utilization and Waste: Optimizing the use of contrast media by adhering to strict indications, using appropriate vial sizes, and minimizing unnecessary procedures can significantly reduce the amount released into the environment healthcare-in-europe.com.

Collection and Disposal: Implementing systems for collecting contrast media residues at the point of application, such as specialized urine collection bags in hospitals for subsequent incineration, is a key strategy to prevent their entry into wastewater systems nih.govhealthcare-in-europe.commdpi.com.

Wastewater Treatment Innovation: Developing advanced wastewater treatment technologies capable of effectively removing or degrading ICM is crucial. Research is exploring methods for total mineralization of these compounds mdpi.com.

Producer and Consumer Collaboration: A comprehensive approach requires cooperation among all stakeholders, from contrast medium producers to consumers of drinking water, to address the systemic issue of contamination nih.gov.

Collaborative Research Frameworks and Interdisciplinary Partnerships in Diagnostic Imaging

Advancements in diagnostic imaging and contrast media development are increasingly reliant on collaborative research frameworks and interdisciplinary partnerships tugraz.atqub.ac.ukresearchgate.net. Bringing together experts from chemistry, material sciences, biomedicine, quantum physics, toxicology, and radiology is essential for developing innovative solutions tugraz.at. For instance, the development of novel MRI contrast agents has involved interdisciplinary teams to explore new molecular imaging techniques tugraz.at. Collaborative efforts also extend to data analysis and synthesis, with bibliometric studies employing tools like CiteSpace and VOSviewer to map research trends and identify collaboration networks among institutions and authors nih.govnih.govfrontiersin.orgfrontiersin.org. Such partnerships are vital for tackling complex challenges like environmental sustainability and improving diagnostic efficacy.

Ethical Considerations and Societal Impact of Contrast Media Research

Ethical considerations are paramount throughout the lifecycle of contrast media research and application. These include ensuring patient safety, informed consent, and equitable access to advanced diagnostic tools sciopen.comresearchgate.net. Suboptimal referrals for imaging procedures, for example, can have ethical implications by potentially hindering safe contrast media administration, impacting radiation protection, and compromising patient autonomy through inadequate information for benefit-risk communication researchgate.net.

The societal impact of contrast media research is also significant. Innovations in contrast agents can lead to earlier and more accurate diagnoses, improving patient outcomes and quality of life. However, the environmental impact of contrast media raises broader societal concerns about public health and the sustainability of water resources nih.govhealthcare-in-europe.commdpi.com. Research into the ethical use of data, including social media data, in medical research also highlights the need for careful consideration of privacy and consent lse.ac.uknih.gov. Addressing these ethical dimensions is crucial for responsible development and deployment of contrast media technologies.

Compound Names Mentioned:

Compound Name Alternative Name/Code

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the efficacy of Bracco 15000 in clinical imaging studies?

  • Methodological Guidance :

  • Define study objectives and hypotheses (e.g., comparing Bracco 15000’s diagnostic accuracy against existing contrast agents) .
  • Use a randomized, crossover design with inclusion/exclusion criteria tailored to the target population (e.g., patients with focal liver lesions) .
  • Incorporate primary endpoints such as lesion conspicuity and secondary endpoints like safety profiles .
  • Calculate sample size using power analysis to ensure statistical validity .
    • Data Collection : Standardize imaging protocols (e.g., MRI/CT parameters) and use blinded readers to minimize bias .

Q. What criteria should guide the formulation of research questions for studies involving Bracco 15000?

  • Key Considerations :

  • Ensure clarity and specificity (e.g., “How does Bracco 15000 enhance tumor-to-background contrast in brain MRI?”) .
  • Align with gaps in literature (e.g., limited data on Bracco 15000’s relaxivity in pediatric populations) .
  • Prioritize ethical compliance, including IRB approvals and informed consent processes .
    • Avoid : Overly broad questions (e.g., “Is Bracco 15000 effective?”) or yes/no formats .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in multicenter trials evaluating Bracco 15000?

  • Analytical Framework :

  • Conduct meta-analyses to reconcile variability across sites, adjusting for confounders like imaging equipment differences .
  • Apply mixed-effects models to account for inter-institutional heterogeneity in data collection .
  • Validate results through independent replication studies or subgroup analyses (e.g., stratifying by lesion type) .
    • Example : In a Bracco-sponsored trial, discrepancies in lesion detection rates were resolved by standardizing reader training and post-processing algorithms .

Q. What advanced methodologies optimize Bracco 15000’s use in molecular imaging research?

  • Innovative Approaches :

  • Integrate Bracco’s microbubble technology (e.g., SonoVue) with targeted biomarkers for real-time visualization of cellular processes .
  • Employ pharmacokinetic modeling to quantify contrast agent distribution and clearance rates .
  • Combine imaging data with genomic or proteomic datasets for multimodal analysis .
    • Technical Considerations : Use motion-correction algorithms to enhance image stability in dynamic studies .

Q. How can researchers ensure reproducibility in studies using Bracco 15000?

  • Best Practices :

  • Publish detailed protocols (e.g., injection rates, dosing) and raw imaging data in open-access repositories .
  • Adhere to CLEAR-E3 guidelines for radiomics studies, including standardized feature extraction and validation pipelines .
  • Leverage Bracco’s injector systems with IT-enabled protocols to minimize operator-dependent variability .

Methodological Resources

  • Data Analysis : Use Bracco’s clinical trial datasets (e.g., NCT00788697) for secondary analyses, ensuring compliance with data-sharing agreements .
  • Ethical Compliance : Reference Bracco’s sustainability reports for ESG alignment in study design .
  • Collaborative Research : Explore partnerships via Bracco Innovation Hub for access to precision medicine and big data tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iopamidol
Reactant of Route 2
Reactant of Route 2
Iopamidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.